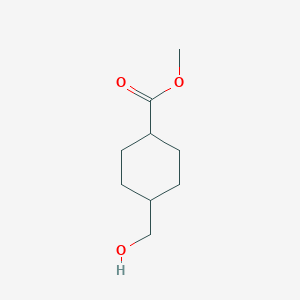

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYKIDJFOMAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928275, DTXSID401230262 | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-85-3, 110928-44-4, 110928-45-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

methyl 4-(hydroxymethyl)cyclohexanecarboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental to their application in synthesis, formulation, and analysis. This guide provides a detailed overview of the core physical characteristics of methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional molecule utilized as a versatile building block in organic synthesis and materials science.[1] The compound's structure, featuring both a carboxylate ester and a hydroxymethyl group, allows for a range of chemical transformations.[1] It exists as cis and trans stereoisomers, which can exhibit different physical properties and reactivity.

Physicochemical Data Summary

The following table summarizes the key physical properties of methyl 4-(hydroxymethyl)cyclohexanecarboxylate. Data for the general compound and its specific isomers are presented where available.

| Property | Value | Isomer | Reference(s) |

| Molecular Formula | C₉H₁₆O₃ | N/A | [1][2][3] |

| Molecular Weight | 172.22 g/mol | N/A | [1][3][4] |

| Appearance | Colorless to pale-yellow solid or liquid | trans- | |

| Boiling Point | 250.7 ± 13.0 °C (at 760 mmHg) | trans- | [4][5] |

| 233°C | N/A | [1] | |

| Density | 1.1 ± 0.1 g/cm³ | trans- | [4] |

| 1.059 g/cm³ | N/A | [1] | |

| 1.058 ± 0.06 g/cm³ (Predicted) | cis- | [5] | |

| Flash Point | 99.8 ± 12.6 °C | trans- | [4] |

| Solubility | Soluble in organic solvents such as ether and alcohol; insoluble in water. | N/A | [1] |

| Storage Conditions | Room temperature; some suppliers recommend storage in an inert atmosphere at 2-8°C. | N/A | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific compound are not always published in commercial or database sources. However, standard methodologies, as outlined below, are typically employed.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. A standard method for this is distillation.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer placed appropriately to measure the temperature of the vapor, and a receiving flask.

-

Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with methyl 4-(hydroxymethyl)cyclohexanecarboxylate. Boiling chips are added to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, which indicates the boiling point of the substance at the given atmospheric pressure. This is the temperature at which a consistent condensation and collection of the distillate is observed.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point is corrected to the normal boiling point using a nomograph or appropriate equations.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

-

Pycnometer Preparation: A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty (m₁).

-

Sample Filling: The pycnometer is filled with methyl 4-(hydroxymethyl)cyclohexanecarboxylate, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

Weighing: The filled pycnometer is weighed (m₂).

-

Calibration: The process is repeated with a reference substance of known density at the same temperature, typically deionized water, to accurately determine the volume of the pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

Determination of Solubility

Solubility is assessed by determining the extent to which a solute dissolves in a solvent to form a saturated solution.

-

Solvent Selection: A range of solvents (e.g., water, ethanol, diethyl ether) are selected.

-

Sample Addition: A small, known amount of methyl 4-(hydroxymethyl)cyclohexanecarboxylate is added to a known volume of the solvent in a test tube or vial.

-

Mixing: The mixture is agitated (e.g., by vortexing or stirring) at a constant temperature.

-

Observation: The mixture is visually inspected for the dissolution of the solid or the formation of a single liquid phase.

-

Quantification (Optional): For quantitative analysis, successive amounts of the solute are added until saturation is reached (i.e., no more solute dissolves). The concentration of the resulting saturated solution can then be determined analytically (e.g., by spectroscopy or chromatography) to define the solubility.

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a compound's boiling point.

Caption: Workflow for Boiling Point Determination.

References

- 1. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate For Research [benchchem.com]

- 2. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]

- 3. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | C9H16O3 | CID 11073869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:110928-44-4 | trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | Chemsrc [chemsrc.com]

- 5. 110928-45-5 CAS MSDS (METHYL CIS-4-HYDROXYMETHYLCYCLOHEXANE-1-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Cis and Trans Isomers of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Synthesis, Stereochemical Integrity, and Application

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule of significant interest in polymer chemistry and as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[1] Its utility is profoundly influenced by its stereochemistry, existing as distinct cis and trans isomers. The spatial arrangement of the hydroxymethyl and methyl carboxylate groups on the cyclohexane ring dictates the molecule's physical properties, reactivity, and ultimately its suitability for specific applications. This guide provides an in-depth exploration of the synthesis, conformational analysis, separation, and characterization of these two isomers, offering a framework for their strategic utilization in research and development.

Introduction: The Stereochemical Imperative in 1,4-Disubstituted Cyclohexanes

The cyclohexane ring is not a planar structure; it predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For 1,4-disubstituted cyclohexanes, this gives rise to cis-trans isomerism.

-

Trans Isomer: The two substituents are on opposite faces of the ring. In the most stable chair conformation, both bulky groups can occupy equatorial positions, minimizing steric hindrance.[2]

-

Cis Isomer: The two substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial.[3][4]

This fundamental difference in three-dimensional structure leads to significant variations in thermodynamic stability. The trans isomer, which can adopt a di-equatorial conformation, is thermodynamically more stable than the cis isomer, which is forced to have one bulky axial substituent, leading to unfavorable 1,3-diaxial interactions.[2][5] Understanding and controlling this isomerism is paramount for predictable and reproducible outcomes in synthesis and material science.

Synthesis and Isomeric Control

The primary industrial route to the parent diol, 1,4-cyclohexanedimethanol (CHDM), from which methyl 4-(hydroxymethyl)cyclohexanecarboxylate is derived, is the catalytic hydrogenation of dimethyl terephthalate (DMT).[6][7] This process occurs in two main stages:

-

Aromatic Ring Hydrogenation: The benzene ring of DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

-

Ester Reduction: The two methyl ester groups of DMCD are reduced to hydroxymethyl groups to yield CHDM.

The synthesis of methyl 4-(hydroxymethyl)cyclohexanecarboxylate involves a partial reduction or a controlled mono-esterification/mono-reduction sequence. The critical aspect for researchers is that the choice of catalyst and reaction conditions during the initial ring hydrogenation significantly impacts the resulting cis:trans ratio.[6][8]

Workflow: Synthesis via Catalytic Hydrogenation

Caption: Synthesis of the target molecule via hydrogenation.

Experimental Causality:

-

Catalyst Selection: Noble metal catalysts like Palladium (Pd) or Ruthenium (Ru) are commonly used for aromatic ring hydrogenation.[9][10] The specific catalyst support and any bimetallic composition (e.g., Ru-Sn) can alter the stereoselectivity of the hydrogen addition, thereby influencing the initial cis:trans ratio of the DMCD intermediate.[9][11]

-

Reaction Conditions: Temperature and pressure are critical variables. High pressures and temperatures, often required for complete hydrogenation, can also promote isomerization, typically favoring the formation of the more thermodynamically stable trans isomer.[7] A two-stage process with different conditions for ring hydrogenation and subsequent ester reduction is often employed to optimize yield and isomeric ratio.[9][11][12]

Isomer Separation and Purification

Due to their very similar molecular weights and functional groups, separating cis and trans isomers can be challenging.[13] The most effective methods leverage the subtle differences in their polarity and three-dimensional shape.

Protocol: Separation by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful technique for the analytical and preparative-scale separation of these isomers.

1. System and Column:

- System: A standard HPLC system with a UV detector (detection at ~210 nm for the ester carbonyl) or a Refractive Index (RI) detector.

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For more challenging separations, a column with a different stationary phase, such as phenyl-hexyl, may provide alternative selectivity.

2. Mobile Phase and Elution:

- Mobile Phase: An isocratic mixture of water and a polar organic solvent like acetonitrile or methanol.

- Optimization: The key to separation is optimizing the mobile phase composition. Start with a 50:50 mixture and adjust the ratio. Increasing the water content will generally increase retention times and may improve resolution.

- Rationale: The trans isomer, being slightly less polar and having a more regular shape, may interact differently with the C18 stationary phase compared to the bulkier, slightly more polar cis isomer, allowing for chromatographic separation.[14]

3. Sample Preparation and Run:

- Sample: Dissolve the cis/trans mixture in the mobile phase at a concentration of ~1 mg/mL.

- Injection: Inject 10-20 µL.

- Flow Rate: A typical flow rate is 1.0 mL/min.

Protocol: Separation by Gas Chromatography (GC)

For analytical-scale separation and purity assessment, gas chromatography offers excellent resolution.

1. System and Column:

- System: A GC equipped with a Flame Ionization Detector (FID).

- Column: A capillary column with a mid-polarity phase, such as a 5% phenyl polysiloxane (e.g., DB-5 or HP-5ms), is highly effective.[13]

2. GC Conditions:

- Injector Temperature: 250°C.

- Detector Temperature: 280°C.

- Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.

- Oven Program: A temperature gradient is crucial. Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 200°C.[13] This allows for the separation of closely eluting isomers.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial environment.

Conformational Isomers

The key to interpreting NMR spectra lies in understanding the chair conformations.

Caption: Chair conformations of trans and cis isomers.

-

trans-Isomer: Exists almost exclusively in the di-equatorial (e,e) conformation. This minimizes steric strain.[3]

-

cis-Isomer: Exists as a rapidly equilibrating mixture of two axial-equatorial (a,e) and equatorial-axial (e,a) conformers of equal energy.[15]

¹H NMR Spectroscopy

The proton attached to the carbon bearing the substituent (the methine proton, H-1 or H-4) is the most diagnostic signal.

-

Axial Protons: Resonate at a higher field (more shielded, lower ppm) and exhibit large axial-axial coupling constants (J ≈ 10-13 Hz).

-

Equatorial Protons: Resonate at a lower field (more deshielded, higher ppm) and show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

Expected ¹H NMR Data:

| Isomer | Conformation | H-1/H-4 Proton Environment | Expected Signal Appearance |

|---|---|---|---|

| Trans | Diequatorial (e,e) | Both protons are axial . | A broad multiplet or triplet of triplets at a higher field (more shielded) with large couplings. |

| Cis | Axial-Equatorial (a,e) | One proton is axial , one is equatorial . | An averaged, complex multiplet at an intermediate chemical shift due to rapid conformational flipping. The signal is often broader than in the trans isomer. |

¹³C NMR Spectroscopy

Due to symmetry, the number of signals can also be indicative.

-

trans-Isomer (e,e): Possesses a C2 axis of symmetry. One would expect to see 4 signals for the 8 ring and substituent carbons (C1/4, C2/3/5/6, -COOCH₃, -CH₂OH).

-

cis-Isomer (a,e): In its rapidly flipping state, it also has a plane of symmetry, leading to a similar expectation of 4-5 distinct signals. The chemical shifts, particularly for C1 and C4, will differ from the trans isomer due to the different steric environments.

Comparative Properties and Applications

The distinct geometries of the isomers influence their physical properties and how they are incorporated into larger molecules.

| Property | cis-Isomer | trans-Isomer | Rationale |

| Thermodynamic Stability | Less Stable | More Stable | Avoidance of 1,3-diaxial interactions in the di-equatorial conformation of the trans isomer.[2] |

| Melting Point | Generally Lower | Generally Higher | The more symmetric and regularly shaped trans isomer can pack more efficiently into a crystal lattice. |

| Boiling Point | Very Similar | Very Similar | Minimal difference as molecular weight and polarity are nearly identical. |

| Reactivity | Can differ based on accessibility of functional groups. | Can differ based on accessibility of functional groups. | The axial vs. equatorial position of the -OH or -COOCH₃ groups can affect their steric accessibility in certain reactions. |

Applications in Drug Development and Materials Science

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate serves as a crucial building block.[1] The stereochemistry is critical for its utility:

-

Polymer Chemistry: This molecule is a derivative of 1,4-Cyclohexanedimethanol (CHDM), a key comonomer used to produce specialty polyesters like PETG (glycol-modified polyethylene terephthalate).[6] The cis/trans ratio of the diol affects the polymer's crystallinity, melting point, and mechanical properties.[6] The trans isomer, with its linear and rigid structure, tends to increase the melting point and stiffness of the resulting polymer.

-

Pharmaceutical Synthesis: As a bifunctional intermediate, it is used to synthesize more complex molecules where a rigid cyclohexane scaffold is desired to control the spatial orientation of pharmacophoric groups.[1] For example, it is a precursor for tranexamic acid derivatives, which are important pharmaceutical raw materials.[1] The stereochemically pure trans isomer is often preferred for creating well-defined, rigid structures for optimal receptor binding.[1]

Conclusion

The cis and trans isomers of methyl 4-(hydroxymethyl)cyclohexanecarboxylate are not interchangeable. Their distinct three-dimensional structures, arising from the fundamental principles of cyclohexane conformation, lead to different thermodynamic stabilities and physical properties. For the researcher in drug development or materials science, the ability to control the synthesis to favor one isomer, effectively separate the mixture, and definitively characterize the stereochemistry of the final product is essential. The protocols and principles outlined in this guide provide a robust framework for achieving stereochemical control and leveraging the unique properties of each isomer for advanced applications.

References

- 1. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate For Research [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2021133138A1 - Method for preparation of 1, 4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 9. Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

synthesis of methyl 4-(hydroxymethyl)cyclohexanecarboxylate from aromatic precursors

An In-depth Technical Guide to the Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate from Aromatic Precursors

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals and advanced polymers. Its structure, featuring both a carboxylate ester and a hydroxymethyl group on a cyclohexane ring, allows for selective and sequential chemical modifications. This guide provides a comprehensive overview of the primary synthetic routes to this compound, starting from readily available aromatic precursors. We will delve into the catalytic hydrogenation of aromatic systems, explore the nuances of catalyst selection, and present detailed experimental protocols. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers, chemists, and professionals in drug development and material science.

Introduction: The Significance of a Bifunctional Building Block

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a pivotal precursor in organic synthesis, most notably in the production of tranexamic acid derivatives and as a monomer for high-performance polyamides. The compound exists as both cis and trans isomers, with the trans-(1r,4r) isomer often being of particular interest for stereoselective synthesis due to its defined spatial arrangement.[1]

The core challenge in synthesizing this molecule lies in the transformation of a planar, aromatic precursor into a saturated, three-dimensional cyclohexane ring while preserving or selectively transforming functional groups. The most prevalent and industrially viable strategy to achieve this is the catalytic hydrogenation of the aromatic ring of precursors like dimethyl terephthalate (DMT) or methyl 4-(hydroxymethyl)benzoate. This guide will explore these pathways in detail, focusing on the underlying chemistry, catalyst technology, and process parameters that govern reaction efficiency and selectivity.

Core Synthetic Strategies: From Aromatic Planarity to Cyclohexane Conformity

The is dominated by catalytic hydrogenation. The choice of starting material dictates the specific synthetic sequence and the challenges involved.

Strategy A: Hydrogenation of Dimethyl Terephthalate (DMT)

This is a common industrial pathway that begins with the hydrogenation of dimethyl terephthalate (DMT), a commodity chemical derived from terephthalic acid. The process involves two conceptual steps: saturation of the aromatic ring followed by selective reduction of one ester group. However, the more common industrial route is the complete hydrogenation of DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD), which is a crucial monomer in its own right.[2][3][4] The subsequent selective mono-reduction of DMCD presents significant challenges in achieving high selectivity.

A more direct, albeit challenging, approach is the partial hydrogenation of the aromatic ring and one ester group. The key is the catalytic system's ability to selectively hydrogenate the benzene ring without causing extensive hydrogenolysis (cleavage) of the ester functionalities.[3]

Key Reaction: Dimethyl Terephthalate → Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

Catalytic Systems:

-

Noble Metal Catalysts: Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) catalysts, typically supported on activated carbon (e.g., Pd/C, Ru/C), are highly effective for aromatic ring hydrogenation.[3][5][6][7][8] They offer high activity under relatively mild conditions compared to non-precious metals. Bimetallic catalysts, such as Ru-Re systems, have been shown to enhance activity and selectivity for this transformation.[7]

-

Non-Precious Metal Catalysts: Nickel-based catalysts, particularly Raney Nickel and supported nickel (e.g., Ni/SiO₂), are cost-effective alternatives.[2][9][10] Their performance can be significantly enhanced with promoters. For instance, modifying a Ni/SiO₂ catalyst with a small amount of potassium fluoride (KF) has been shown to dramatically increase both conversion of DMT and selectivity towards DMCD by creating more Ni(0) active sites and reducing acid sites that promote hydrogenolysis.[2][3]

Reaction Conditions: Industrial processes for DMT hydrogenation typically operate at elevated temperatures (160-180°C) and high hydrogen pressures (30-48 MPa).[4] However, recent research has focused on developing catalysts that are active under milder conditions (e.g., 70-110°C and 3-5 MPa H₂).[3][7]

Strategy B: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This is the most direct and common laboratory-scale route. It involves the hydrogenation of a precursor that already contains the required ester and hydroxymethyl groups. The primary challenge is the selective saturation of the benzene ring without reducing the hydroxymethyl group or the ester.

Key Reaction: Methyl 4-(hydroxymethyl)benzoate → Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Catalytic Systems:

-

Palladium on Carbon (Pd/C): This is a standard, versatile catalyst for the hydrogenation of aromatic rings. It offers good activity and is relatively robust.

-

Raney Nickel: An alloy of nickel and aluminum, activated by leaching out the aluminum, Raney Nickel is a highly effective and economical catalyst for hydrogenations.[9][10] It has a very high surface area and contains adsorbed hydrogen, making it highly active.[9]

-

Rhodium on Carbon (Rh/C): Rhodium is a highly active metal for aromatic hydrogenation and can often be used under milder conditions than other catalysts.[5][8]

Reaction Conditions: This hydrogenation is typically performed under high-pressure hydrogen (10–50 bar) in a solvent like ethanol or THF at temperatures ranging from 80–120°C. The reaction can take between 12 to 24 hours to reach completion.

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes from common aromatic precursors.

Caption: Overview of synthetic pathways from aromatic precursors.

Quantitative Data Summary

The choice of catalyst has a profound impact on the efficiency of the hydrogenation of DMT to DMCD. The following table summarizes the performance of various catalytic systems.

| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity to DMCD (%) | Reference |

| Pd-based | 160 - 180 | 30 - 48 | High | High | [3][4] |

| Ru₅/AlₓSBA-15 | 100 | 4.14 | 93.4 (Yield) | 100 | [3] |

| Ru₁.₂₅Re₀.₁₃/AC | 70 | 3 | 82 | 96 | [7] |

| Ni/SiO₂ | 100 | 5 | 41 | 83 | [3] |

| KF-Ni/SiO₂ | 100 | 5 | 95 | 96 | [2][3] |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Protocol 1: Laboratory Synthesis via Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This protocol is adapted from standard laboratory procedures for aromatic hydrogenation.

Workflow Diagram:

Caption: Experimental workflow for the hydrogenation of methyl 4-(hydroxymethyl)benzoate.

Methodology:

-

Substrate Preparation: The precursor, methyl 4-(hydroxymethyl)benzoate, is synthesized via the standard Fischer esterification of 4-(hydroxymethyl)benzoic acid in methanol with a catalytic amount of sulfuric acid.

-

Reactor Setup: A high-pressure autoclave reactor is charged with methyl 4-(hydroxymethyl)benzoate (1.0 eq), ethanol or THF as the solvent, and 5-10 wt% of a palladium on carbon (Pd/C) catalyst.

-

Inerting and Pressurization: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to 10–50 bar.

-

Reaction: The reaction mixture is heated to 80–120°C and stirred vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is monitored (e.g., by TLC or GC) and typically runs for 12–24 hours.

-

Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is diluted with additional solvent and filtered through a pad of Celite® to remove the heterogeneous catalyst.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude product. This crude mixture of cis and trans isomers can then be purified by column chromatography on silica gel to isolate the desired isomer.

Conclusion and Future Outlook

The is a well-established process, heavily reliant on catalytic hydrogenation. While noble metal catalysts like palladium and rhodium offer high efficiency for laboratory and pharmaceutical applications, the development of highly active and selective non-precious metal catalysts, such as modified nickel systems, is crucial for improving the economics and sustainability of large-scale industrial production.[2][3] Future research will likely focus on designing catalysts that operate under even milder conditions, improving the stereoselectivity of the hydrogenation to favor the desired trans isomer, and developing efficient methods for the selective mono-reduction of dimethyl 1,4-cyclohexanedicarboxylate. These advancements will continue to enhance the accessibility of this versatile building block for new materials and therapeutics.

References

- Google Patents. (n.d.). EP0219288B1 - Rhodium on carbon catalyst.

- Google Patents. (n.d.). US4728630A - Rhodium on carbon catalyst.

-

Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

CORE. (n.d.). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, May 31). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. Retrieved from [Link]

-

National Institutes of Health. (2023, May 31). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Raney nickel catalysis of aromatic amines (Patent). Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of polyethylene terephthalate to environmentally friendly polyester over Vulcan XC-72 carbon supported Rh-Pt bimetallic catalyst. Retrieved from [Link]

-

National Institutes of Health. (2020, February 1). Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). RANEY® Ni catalyzed transfer hydrogenation of levulinate esters to γ-valerolactone at room temperature. Retrieved from [Link]

-

ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity Rhodium on Carbon Catalyst: Applications in Organic Synthesis and Hydrogenation. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible reaction mechanism for the selective hydrogenation of dimethyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. Retrieved from [Link]

- Google Patents. (n.d.). JPS62121647A - Rhodium/carbon catalyst and its production.

- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

Sources

- 1. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]

- 2. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0219288B1 - Rhodium on carbon catalyst - Google Patents [patents.google.com]

- 6. US4728630A - Rhodium on carbon catalyst - Google Patents [patents.google.com]

- 7. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Raney nickel - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This technical guide provides a comprehensive overview of methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile bifunctional molecule of interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its isomeric forms.

Physicochemical Properties

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a cyclohexane derivative characterized by the presence of both a hydroxymethyl and a methyl ester functional group. These functionalities provide a basis for its utility as a versatile building block in organic synthesis. The compound exists as cis and trans isomers, with the trans isomer being of particular interest for stereoselective synthesis.[1]

Table 1: CAS Numbers for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate and its Isomers

| Isomer | CAS Number |

| trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4 |

| cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-45-5 |

| Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | 87787-05-1 |

| cis-Methyl 4-hydroxycyclohexanecarboxylate | 3618-03-9 |

Table 2: Physical and Chemical Properties of trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

| Property | Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol [1] |

| Appearance | Colorless to Pale-yellow Solid or Liquid[2] |

| Boiling Point | 250.7°C[1] |

| Density | 1.059 g/cm³[1] |

| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water.[1] |

| Storage | Inert atmosphere, 2-8°C[2][3] |

Synthesis and Experimental Protocols

The primary route for synthesizing methyl 4-(hydroxymethyl)cyclohexanecarboxylate involves the hydrogenation of methyl 4-(hydroxymethyl)benzoate.[1] This process saturates the benzene ring to yield the desired cyclohexane derivative.

Experimental Protocol: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

-

Substrate Preparation: The starting material, methyl 4-(hydroxymethyl)benzoate, is prepared via the esterification of 4-(hydroxymethyl)benzoic acid.[1]

-

Hydrogenation Reaction:

-

Purification: Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography to yield methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Applications and Biological Relevance

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its bifunctional nature, with both a hydroxyl and an ester group, allows for selective chemical modifications.

A significant application is its use as a precursor for the synthesis of tranexamic acid derivatives.[1] Tranexamic acid is an antifibrinolytic agent, and its derivatives are explored for various therapeutic applications. The synthesis involves converting the hydroxymethyl group into a primary amine.[1]

While the direct biological activity of methyl 4-(hydroxymethyl)cyclohexanecarboxylate is not extensively documented, its derivatives are of significant interest in pharmaceutical research.[1] The hydroxymethyl group can undergo metabolic transformations, potentially leading to active metabolites that interact with biological targets.[1]

In materials science, this compound is utilized as a building block for polymers, such as polyurethane foams, where it can enhance properties like flexibility and durability.[1]

Safety and Handling

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is classified as an irritant.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment. It is advisable to handle the compound in a well-ventilated area and to avoid breathing dust, fume, gas, mist, vapors, or spray.[4] The compound should be stored in a dry, inert atmosphere at 2-8°C.[2][3]

References

- 1. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate For Research [benchchem.com]

- 2. trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4 [sigmaaldrich.com]

- 3. 110928-44-4|trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 4. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]

A Technical Guide to the Molecular Structure of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic compound featuring a cyclohexane ring substituted with a methyl ester and a hydroxymethyl group at the 1 and 4 positions, respectively. This unique structure makes it a highly versatile intermediate in organic synthesis and a valuable building block in materials science.[1] Its significance is particularly noted in the pharmaceutical industry, where it serves as a key precursor for the synthesis of tranexamic acid derivatives, and in polymer chemistry as a monomer for various polymers.[1] This guide provides an in-depth analysis of its molecular structure, stereochemistry, physicochemical properties, and synthetic pathways, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The fundamental properties of methyl 4-(hydroxymethyl)cyclohexanecarboxylate are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings. Proper storage in anhydrous conditions at room temperature is recommended to prevent hydrolysis of the ester group.[1]

| Property | Value |

| Molecular Formula | C₉H₁₆O₃[1][2] |

| Molecular Weight | 172.22 g/mol [1][3] |

| IUPAC Name | methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate[4] |

| CAS Number | 110928-44-4 (for trans-isomer)[3][5][6] |

| Boiling Point | ~250.7 °C[1][3] |

| Density | ~1.1 g/cm³[3] |

| Flash Point | ~99.8 °C[3] |

| Solubility | Soluble in ether and alcohol; insoluble in water[1] |

Molecular Structure and Stereochemistry

The core of the molecule is a 1,4-disubstituted cyclohexane ring. This substitution pattern gives rise to two geometric isomers: cis and trans.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

Trans Isomer : The most stable conformation for the trans isomer places both the larger methyl carboxylate group and the hydroxymethyl group in equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if either group were axial.

-

Cis Isomer : The cis isomer must have one substituent in an axial position and the other in an equatorial position. A rapid ring-flip occurs at room temperature, leading to an equilibrium between two chair conformers. The conformer with the larger methyl carboxylate group in the equatorial position is generally more stable.

Predicted Spectroscopic Data

While specific experimental spectra are not detailed in this guide, the structural features of methyl 4-(hydroxymethyl)cyclohexanecarboxylate allow for the prediction of its key spectroscopic signatures.

| Technique | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | -OH | Broad singlet, ~1.5-3.5 ppm |

| -COOCH₃ | Singlet, ~3.6-3.7 ppm | |

| -CH₂ OH | Doublet or Triplet, ~3.4-3.6 ppm | |

| Cyclohexane Ring Protons | Complex multiplets, ~1.0-2.5 ppm | |

| ¹³C NMR | C =O (Ester) | ~175 ppm |

| -C H₂OH | ~65 ppm | |

| -COOC H₃ | ~51 ppm | |

| Cyclohexane Ring Carbons | ~25-45 ppm | |

| IR Spectroscopy | O-H Stretch (Alcohol) | Broad band, ~3200-3500 cm⁻¹ |

| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | |

| C=O Stretch (Ester) | Strong, sharp band, ~1730-1740 cm⁻¹ | |

| C-O Stretch | ~1000-1300 cm⁻¹ |

Synthesis and Experimental Protocols

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is typically synthesized from its corresponding carboxylic acid, which can be prepared via the reduction of 4-formylcyclohexanecarboxylic acid.[1]

Representative Experimental Protocol: Synthesis

Step 1: Reduction of 4-formylcyclohexanecarboxylic acid

-

Dissolve 4-formylcyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol or a mixture of THF and water) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction temperature to keep it below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extract the product, 4-(hydroxymethyl)cyclohexanecarboxylic acid, with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Fischer Esterification

-

Combine the crude 4-(hydroxymethyl)cyclohexanecarboxylic acid with an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the final product, methyl 4-(hydroxymethyl)cyclohexanecarboxylate, with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude ester via column chromatography on silica gel to obtain the pure product.

Applications in Research and Drug Development

The bifunctional nature of this molecule makes it a valuable intermediate for creating more complex molecules with specific biological activities or material properties.

-

Pharmaceutical Synthesis : It is a crucial starting material for producing derivatives of 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), which are known for their antifibrinolytic properties.[1][7]

-

Polymer Science : The presence of both a hydroxyl and an ester group allows it to be used as a monomer or a chain extender in the synthesis of polyesters and other polymers.[1]

-

Agrochemicals : The cyclohexane scaffold is common in agrochemicals, and this compound serves as a versatile intermediate for creating new derivatives with potential herbicidal or pesticidal activities.[1]

References

- 1. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate For Research [benchchem.com]

- 2. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]

- 3. CAS#:110928-44-4 | trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | Chemsrc [chemsrc.com]

- 4. PubChemLite - Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 5. trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4 | FM143110 [biosynth.com]

- 6. 110928-44-4|trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 7. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical and materials science. The document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental methodologies, and predictive modeling insights. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips the user with the foundational knowledge and detailed protocols to determine its solubility in a range of common organic solvents. The narrative emphasizes the causality behind experimental choices and provides a framework for understanding the interplay of molecular structure and solvent properties that govern solubility.

Introduction: The Significance of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule featuring both a hydroxyl group and a methyl ester attached to a cyclohexane ring. This unique structure makes it a versatile building block in organic synthesis. Its primary applications are as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. The choice of solvent can significantly impact reaction rates, yield, and the purity of the final product.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For methyl 4-(hydroxymethyl)cyclohexanecarboxylate, its solubility is influenced by its molecular structure, which contains both polar and non-polar regions.

-

Polar Moieties: The presence of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups imparts polarity to the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These groups will favorably interact with polar solvents, particularly those capable of hydrogen bonding.[2]

-

Non-Polar Moiety: The cyclohexane ring is a non-polar, hydrophobic structure. This part of the molecule will have more favorable interactions with non-polar or weakly polar organic solvents through van der Waals forces.

The overall solubility of methyl 4-(hydroxymethyl)cyclohexanecarboxylate in a given solvent will be a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Impact of Solvent Properties

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ester groups of the solute, leading to strong solute-solvent interactions and generally good solubility.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. Solubility is expected to be significant.[4]

-

Non-Polar Solvents (e.g., Toluene, Hexane): In these solvents, the primary intermolecular forces are van der Waals interactions. The non-polar cyclohexane ring will interact favorably, but the polar functional groups will be less effectively solvated, likely resulting in lower solubility compared to polar solvents.

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the functional groups present in methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a qualitative solubility profile can be predicted. It is generally reported to be soluble in organic solvents like ether and alcohol, and insoluble in water.[3]

Table 1: Predicted Qualitative Solubility of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Interactions |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Dipole-Dipole, Hydrogen Bond Accepting |

| Halogenated | Dichloromethane | Moderate | Dipole-Dipole |

| Aromatic | Toluene | Low to Moderate | van der Waals, π-stacking (minor) |

| Aliphatic | Hexane | Low | van der Waals |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5]

Materials and Equipment

-

High-purity methyl 4-(hydroxymethyl)cyclohexanecarboxylate

-

Analytical grade organic solvents

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

-

Preparation: Accurately weigh an excess amount of methyl 4-(hydroxymethyl)cyclohexanecarboxylate and add it to a vial containing a precisely known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to test samples at intermediate time points to confirm that the concentration has reached a plateau.[5]

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of methyl 4-(hydroxymethyl)cyclohexanecarboxylate in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a suitable analytical technique (e.g., HPLC-UV, GC-FID).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation: Calculate the solubility of methyl 4-(hydroxymethyl)cyclohexanecarboxylate in the organic solvent using the following equation, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

Predictive Models for Solubility

In the absence of experimental data, predictive models can offer valuable insights into the solubility of a compound.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this concept by dividing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.

Caption: Relationship between Hansen Distance and Solubility.

Thermodynamic Models

For more rigorous predictions, thermodynamic models such as the modified Apelblat equation, the van't Hoff equation, and activity coefficient models (e.g., Wilson, NRTL, UNIQUAC) can be used to correlate experimental solubility data with temperature.[6][7] These models are particularly useful for understanding the thermodynamics of the dissolution process (enthalpy, entropy, and Gibbs free energy) and for interpolating or extrapolating solubility to different temperatures.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of methyl 4-(hydroxymethyl)cyclohexanecarboxylate in organic solvents. While specific quantitative data remains to be extensively published, the theoretical principles and detailed experimental protocol presented herein offer a robust approach for researchers to generate reliable solubility data. By combining a theoretical understanding of intermolecular forces with rigorous experimental practice, scientists and drug development professionals can effectively optimize the use of this versatile chemical intermediate in their research and development endeavors.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). A new method for the determination of the solubility of drugs in buffer solutions. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 593-598.

-

LibreTexts. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.

- Sangste, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

- Yalkowsky, S. H., & He, Y. (2003).

- Li, Q., et al. (2023). Solubility Measurement, Correlation, and Thermodynamic Study of trans-3-Hydroxycinnamic Acid in Nine Pure Solvents and (Ethanol + Ethyl Acetate) Cosolvent Mixtures at Temperatures from 293.15 to 333.15 K.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Fang, J., et al. (2015). Solubility and solution thermodynamics of sorbic acid in eight pure organic solvents. Fluid Phase Equilibria, 406, 126-132.

- Setyawan, H., et al. (2011). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 37(2), 134-139.

- Ghafourian, T., et al. (2020). Stearic acid solubility in mixed solvents of (water + ethanol) and (ethanol + ethyl acetate): Experimental data and comparison among different thermodynamic models. Journal of Molecular Liquids, 318, 114065.

-

LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

Sources

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This document details the structural elucidation of this compound through NMR spectroscopy, presenting data for both cis and trans isomers, along with detailed experimental protocols and visual representations of its structure and analytical workflow.

Chemical Structure and Stereoisomerism

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate exists as two diastereomers: a cis isomer, where the hydroxymethyl and methoxycarbonyl groups are on the same side of the cyclohexane ring, and a trans isomer, where they are on opposite sides. The stereochemistry significantly influences the magnetic environment of the nuclei, resulting in distinct NMR spectra for each isomer.

Caption: Chemical structures of trans and cis isomers.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The chemical shifts (δ) are influenced by the electron density around the proton, and the coupling constants (J) reveal the number and geometric relationship of neighboring protons. The data presented below are predicted values based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~3.67 | s | 3H | - | -OCH₃ |

| 2 | ~3.48 | d | 2H | ~6.5 | -CH₂ OH |

| 3 | ~2.25 | tt | 1H | ~12.0, ~3.5 | CH -COOCH₃ |

| 4 | ~2.05 - 1.95 | m | 2H | - | Cyclohexane CH₂ (axial) |

| 5 | ~1.85 - 1.75 | m | 1H | - | CH -CH₂OH |

| 6 | ~1.50 - 1.40 | m | 2H | - | Cyclohexane CH₂ (equatorial) |

| 7 | ~1.30 - 1.20 | m | 2H | - | Cyclohexane CH₂ (axial) |

| 8 | ~1.05 - 0.95 | m | 2H | - | Cyclohexane CH₂ (equatorial) |

Table 2: Predicted ¹H NMR Data for cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~3.68 | s | 3H | - | -OCH₃ |

| 2 | ~3.55 | d | 2H | ~6.0 | -CH₂ OH |

| 3 | ~2.40 | m | 1H | - | CH -COOCH₃ |

| 4 | ~1.90 - 1.80 | m | 1H | - | CH -CH₂OH |

| 5 | ~1.70 - 1.40 | m | 8H | - | Cyclohexane CH₂ |

Note: The chemical shifts and coupling constants for the cyclohexane ring protons in the cis-isomer are more complex due to conformational averaging and may appear as a broad multiplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Table 3: Predicted ¹³C NMR Data for trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~176.5 | C =O |

| 2 | ~68.0 | -C H₂OH |

| 3 | ~51.5 | -OC H₃ |

| 4 | ~43.0 | C H-COOCH₃ |

| 5 | ~40.5 | C H-CH₂OH |

| 6 | ~29.0 | Cyclohexane C H₂ |

| 7 | ~28.5 | Cyclohexane C H₂ |

Table 4: Predicted ¹³C NMR Data for cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~176.8 | C =O |

| 2 | ~65.0 | -C H₂OH |

| 3 | ~51.6 | -OC H₃ |

| 4 | ~41.0 | C H-COOCH₃ |

| 5 | ~38.0 | C H-CH₂OH |

| 6 | ~28.0 | Cyclohexane C H₂ |

| 7 | ~25.0 | Cyclohexane C H₂ |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

-

Solvent Selection: Choose a suitable deuterated solvent that effectively dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If not already present in the deuterated solvent, a small amount can be added.

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Workflow Visualization

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

Caption: General workflow for NMR analysis.

The Versatile Building Block: A Technical Guide to the Research Applications of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

In the landscape of modern chemical synthesis and material science, the demand for versatile molecular scaffolds that offer a gateway to diverse and functionalized molecules is ever-present. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional cycloaliphatic ester, has emerged as a significant building block with considerable potential in pharmaceutical development and polymer chemistry. This technical guide provides an in-depth exploration of the research applications of this compound, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of its utility for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate possesses a unique molecular architecture, featuring a cyclohexane ring substituted with a methyl ester and a hydroxymethyl group. This bifunctional nature is the cornerstone of its versatility, allowing for selective and sequential chemical transformations. The compound exists as cis and trans isomers, with the trans isomer often being of particular interest for stereoselective synthesis.

A thorough understanding of its physicochemical properties is crucial for its effective application in research. These properties dictate its handling, reactivity, and suitability for various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Boiling Point | 233 - 250.7 °C | [1] |

| Melting Point | 99.8 °C | [1] |

| Density | 1.059 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [1] |

The presence of both a polar hydroxymethyl group and a less polar methyl ester group gives the molecule an amphiphilic character, influencing its solubility and chromatographic behavior. Proper storage in anhydrous conditions at room temperature is essential to prevent hydrolysis of the ester functionality.[1]

Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Several synthetic routes to methyl 4-(hydroxymethyl)cyclohexanecarboxylate have been established, each with its own advantages in terms of yield, scalability, and environmental impact.

Hydrogenation of Aromatic Precursors

A common laboratory-scale synthesis involves the hydrogenation of methyl 4-(hydroxymethyl)benzoate. This method leverages a readily available aromatic precursor.

Experimental Protocol: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

-

Substrate Preparation: Methyl 4-(hydroxymethyl)benzoate is prepared via the esterification of 4-(hydroxymethyl)benzoic acid.

-

Hydrogenation Reaction:

-

Catalyst: 5-10 wt% Palladium on carbon (Pd/C) or Raney nickel.

-

Solvent: Ethanol or Tetrahydrofuran (THF).

-

Temperature: 80-120°C.

-

Pressure: High-pressure H₂ (10–50 bar).

-

Duration: 12–24 hours.

-

-

Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or distillation.

This method can achieve yields of 70-85%, but the requirement for high-purity substrates can increase production costs.

Diagram: Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate via Hydrogenation

Caption: Hydrogenation of the aromatic ring to yield the cycloaliphatic product.

Industrial Synthesis from By-products

An industrially viable and cost-effective method utilizes distillation residues from the production of 1,4-di(hydroxymethyl)cyclohexane. These residues contain the diester by-product, 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate.

Experimental Protocol: Hydrolysis of Industrial By-product

-

Reaction Setup: The diester by-product is subjected to alkaline hydrolysis.

-

Base: Aqueous NaOH or KOH (1–5 M).

-

Temperature: 60–100°C.

-

Duration: 2–6 hours.

-

-

Product Formation: Hydrolysis cleaves the ester bonds, yielding 4-(hydroxymethyl)cyclohexanecarboxylic acid and 1,4-di(hydroxymethyl)cyclohexane.

-

Esterification: The resulting 4-(hydroxymethyl)cyclohexanecarboxylic acid is then esterified to produce methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

This method is highly efficient for large-scale production, with yields typically ranging from 75-85%.

Applications in Pharmaceutical Research and Development

The primary application of methyl 4-(hydroxymethyl)cyclohexanecarboxylate in the pharmaceutical industry is as a key precursor in the synthesis of tranexamic acid and its derivatives.

Synthesis of Tranexamic Acid

Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an important antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves the conversion of the hydroxymethyl group of methyl 4-(hydroxymethyl)cyclohexanecarboxylate into a primary amine.

Experimental Protocol: Synthesis of Tranexamic Acid

-

Conversion to an Amine Precursor: The hydroxymethyl group is first converted into a more reactive leaving group, such as a tosylate or a halide. This is followed by reaction with a nitrogen-containing nucleophile like sodium azide or hexamethylenetetramine.

-

Reduction/Hydrolysis to the Amine:

-

If an azide was introduced, it is reduced to the primary amine using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.

-

If hexamethylenetetramine was used, the resulting salt is hydrolyzed to yield the primary amine.

-

-

Hydrolysis of the Ester: The methyl ester is hydrolyzed under basic conditions to yield the carboxylic acid.

-

Purification: The final product, tranexamic acid, is purified by recrystallization, often involving the separation of the desired trans isomer from the cis isomer.

Diagram: Synthetic Pathway to Tranexamic Acid

Caption: Multi-step synthesis of Tranexamic Acid from the core molecule.

Development of Novel Bioactive Derivatives

The cyclohexanecarboxylate scaffold is a recurring motif in molecules with diverse biological activities. Research into derivatives of methyl 4-(hydroxymethyl)cyclohexanecarboxylate has revealed potential anti-inflammatory and anticancer properties.

Anti-inflammatory Activity:

Derivatives of cyclohexanecarboxylic acid have been shown to modulate the production of key inflammatory mediators. For instance, certain amidrazone derivatives can inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). The mechanism of action is often linked to the inhibition of inflammatory signaling pathways, such as the NF-κB pathway.

Anticancer Activity:

The anticancer potential of tranexamic acid and its derivatives is an emerging area of research. Studies have shown that tranexamic acid can suppress the viability of various cancer cell lines, including melanoma, breast, and prostate cancer cells.[2] The proposed mechanisms include the inhibition of protein synthesis and the suppression of key oncogenic signaling pathways. Furthermore, other cyclohexene-containing derivatives have demonstrated cytotoxic effects against human cancer cell lines by inducing cell cycle arrest.

The following table summarizes the cytotoxicity of tranexamic acid against various cancer cell lines:

| Cell Line | Cancer Type | IC50 (mM) |

| B16 | Melanoma | ~10 |

| WM793 | Melanoma | ~15 |

| MALME-3M | Melanoma | ~12 |

| MDA-MB-468 | Breast Cancer | ~18 |

| BT474 | Breast Cancer | ~20 |

| DU145 | Prostate Cancer | ~15 |

| SH-SY5Y | Neuroblastoma | ~17 |

(Data derived from in vitro studies)[2]

Applications in Polymer Science

The bifunctional nature of methyl 4-(hydroxymethyl)cyclohexanecarboxylate makes it a valuable monomer for the synthesis of polyesters and polyurethanes. The incorporation of its cycloaliphatic structure can impart desirable properties such as improved thermal stability, hydrolytic resistance, and mechanical strength to the resulting polymers.

Polyester Synthesis

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can be used as a diol in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. The rigid cyclohexyl ring in the polymer backbone can increase the glass transition temperature (Tg) and enhance the mechanical properties of the material.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

-

Monomer Preparation: Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is first hydrolyzed to 4-(hydroxymethyl)cyclohexanecarboxylic acid, which can then be reacted with a diol, or the methyl ester can be directly used in a transesterification reaction with a diol.

-

Polycondensation Reaction:

-

Reactants: Equimolar amounts of the diacid (or diester) and a suitable diol (e.g., 1,4-butanediol, ethylene glycol).

-

Catalyst: A transesterification catalyst such as titanium(IV) isopropoxide or antimony trioxide is added.

-

Conditions: The reaction is typically carried out in a two-stage process. The first stage involves esterification or transesterification at a lower temperature (150-190°C) under an inert atmosphere. The second stage involves polycondensation at a higher temperature (220-280°C) under high vacuum to remove the condensation by-products and increase the molecular weight.